2-(4-Ethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Overview
Description
2-(4-Ethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the core structure of this compound, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are often used in the construction of various derivatives through direct functionalization .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions can lead to changes in the compound’s structure and properties.
Biochemical Pathways
The synthesis of imidazo[1,2-a]pyridines involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These reactions could potentially affect various biochemical pathways.
Biochemical Analysis
Biochemical Properties
2-(4-Ethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to form complexes with copper(II) salts, which exhibit catalytic activity in oxidation reactions . The nature of these interactions often involves coordination bonds between the nitrogen atoms of the imidazo[1,2-a]pyridine ring and the metal ions, leading to changes in the enzyme’s conformation and activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of imidazo[1,2-a]pyridine can act as inhibitors of specific kinases, thereby affecting cell proliferation and apoptosis . This compound’s impact on gene expression is particularly notable, as it can lead to the upregulation or downregulation of genes involved in critical cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate access . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. In vitro studies have demonstrated that this compound remains stable under specific conditions, maintaining its activity for extended periods . Its long-term effects on cellular function can vary, with some studies indicating potential degradation products that may influence cellular responses differently.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, toxic or adverse effects can occur, including hepatotoxicity or nephrotoxicity. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its biotransformation These interactions can lead to the formation of metabolites that may have distinct biological activities or toxicities
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s efficacy and specificity in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-phenylimidazo[1,2-a]pyridine with 4-ethylbenzaldehyde under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as phosphorus oxychloride (POCl3) and a solvent like dimethylformamide (DMF) at low temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Ethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2), in solvents like acetic acid or chloroform.
Major Products:
Oxidation: 2-(4-Ethylphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 2-(4-Ethylphenyl)imidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-Ethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
- 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
- 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Comparison: 2-(4-Ethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets .
Properties
IUPAC Name |
2-(4-ethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-2-12-6-8-13(9-7-12)16-14(11-19)18-10-4-3-5-15(18)17-16/h3-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZGTTMRQPVPDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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